molecular formula C17H29N3O6S B7948724 Biotin-PEG2-COOH

Biotin-PEG2-COOH

Cat. No.: B7948724
M. Wt: 403.5 g/mol
InChI Key: SDOAIZRTYJIBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG2-COOH, also known as Biotin-Polyethylene Glycol2-Carboxylic Acid, is a bifunctional reagent that combines the properties of biotin and polyethylene glycol. The biotin moiety allows for strong binding to avidin or streptavidin, while the polyethylene glycol spacer enhances solubility and reduces steric hindrance. The carboxylic acid group enables conjugation to amine-containing molecules, making it a versatile tool in bioconjugation and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-COOH typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form an active ester.

    PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) of defined length to form Biotin-PEG.

    Carboxylation: The terminal hydroxyl group of PEG is converted to a carboxylic acid group using succinic anhydride or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .

Types of Reactions:

    Amide Bond Formation: The carboxylic acid group of this compound reacts with amine groups to form stable amide bonds. This reaction is commonly facilitated by carbodiimide coupling agents such as N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The carboxylic acid group can also undergo esterification reactions with alcohols in the presence of catalysts like sulfuric acid.

Common Reagents and Conditions:

    Carbodiimides (e.g., EDC): Used for amide bond formation.

    Sulfuric Acid: Used as a catalyst for esterification reactions.

    Succinic Anhydride: Used for carboxylation of PEG.

Major Products:

    Amide Conjugates: Formed from reactions with amine-containing molecules.

    Esters: Formed from reactions with alcohols.

Scientific Research Applications

Biotin-PEG2-COOH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-PEG2-COOH involves its ability to form strong non-covalent bonds with avidin or streptavidin through the biotin moiety. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Ka) of approximately 10^15 M^-1. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient bioconjugation. The carboxylic acid group enables covalent attachment to amine-containing molecules, forming stable amide bonds .

Comparison with Similar Compounds

    Biotin-PEG2-Amine: Similar structure but with an amine group instead of a carboxylic acid group. Used for conjugation to carboxyl-containing molecules.

    Biotin-PEG3-COOH: Similar structure with a longer polyethylene glycol spacer, providing greater flexibility and solubility.

    Biotin-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for rapid and efficient conjugation to amine groups.

Uniqueness: Biotin-PEG2-COOH is unique due to its bifunctional nature, combining the strong binding affinity of biotin with the solubility and flexibility of polyethylene glycol. The carboxylic acid group allows for versatile conjugation to a wide range of molecules, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOAIZRTYJIBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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